N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a benzodiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The compound belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the functional groups they carry . They might interact with their targets through various types of chemical bonds and interactions, leading to changes in the function of the targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Benzimidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, which can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The furan-2-carboxamide moiety can be introduced through a coupling reaction involving furan-2-carboxylic acid and an appropriate amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and various substituted benzodiazole compounds.
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
- Furan-2-carboxamide derivatives
- Benzodiazole derivatives
Uniqueness
N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its combined structural features of benzodiazole and furan-2-carboxamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-21-15-7-4-3-6-14(15)20-17(21)9-10-19-18(22)16-8-5-11-23-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFCJAIWNHOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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